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Compound of Interest

Compound Name: 4,7-diazaspiro[2.5]octan-6-one

CAS No.: 1638784-98-1

Cat. No.: B6235962

Get Quote

Introduction: The Spirocyclic Advantage
CAS 1638784-98-1, chemically known as 4,7-Diazaspiro[2.5]octan-6-one, represents a high-

value "spiro-scaffold" used increasingly in modern drug design. Unlike traditional flat aromatic

rings (e.g., phenyl, pyridine), this molecule offers significant three-dimensional character (

), which correlates with improved solubility and target selectivity.

For the drug developer, this scaffold serves as a bioisostere for piperazinone or piperidine

rings. The spiro-fused cyclopropyl moiety acts as a "metabolic shield," blocking common sites

of oxidation (e.g.,

-carbon oxidation) while imposing conformational rigidity that can lock the molecule into a
bioactive conformation.
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Property Specification

CAS Number 1638784-98-1

Chemical Name 4,7-Diazaspiro[2.5]octan-6-one

Molecular Formula

Molecular Weight 126.16 g/mol

SMILES O=C1CNCC2(CC2)N1 (Representative)

Structural Class Spirocyclic Lactam / Piperazinone derivative

Functional Group Analysis
Secondary Amine (

Amine): The primary handle for derivatization (e.g.,

, reductive amination). It is moderately basic.

Lactam (Cyclic Amide): Provides a polar hydrogen bond acceptor/donor motif. The amide

nitrogen is generally non-basic and poor nucleophile.

Spiro-Cyclopropyl Ring: Adds lipophilicity without aromaticity and restricts the flexibility of the

piperazinone ring.

Physicochemical Profile
The following data consolidates experimental observations and high-confidence predictive

models essential for formulation and assay development.

Table 1: Core Physicochemical Properties[1]
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Parameter Value / Range Context & Implication

Physical State Off-white to light yellow solid
Hygroscopic tendency; store in

desiccator.

Melting Point >200°C (Predicted)

High lattice energy due to

intermolecular H-bonding

(Lactam dimer).

Boiling Point 349.8 ± 35.0 °C (760 Torr)
Non-volatile; stable under

standard reflux conditions.

Density 1.21 ± 0.1 g/cm³

Higher density than typical

aliphatics due to compact spiro

structure.

Predicted pKa (Amine) 8.5 – 9.2

The secondary amine is

protonated at physiological pH

(7.4).

Predicted pKa (Amide) >15

The lactam proton is extremely

weak; requires strong base

(e.g., NaH) to deprotonate.

LogP (Predicted) -0.5 to 0.2

Polar/Hydrophilic. Good

aqueous solubility but may

require polar organic solvents

for synthesis.

PSA (Polar Surface Area) ~41 Å²

Favorable for CNS penetration

(Brain penetration generally

high if PSA < 90 Å²).

Solubility & Formulation Protocols
Due to its polar nature, CAS 1638784-98-1 challenges standard non-polar extraction methods.

The following protocols ensure accurate handling.

Solvent Compatibility Matrix
Preferred Solvents: DMSO, Methanol, Ethanol, Water (pH dependent).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6235962?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Poor Solvents: Hexanes, Diethyl Ether, Toluene.

Reactive Solvents: Avoid acetone or aldehydes if the secondary amine is unprotected (risk of

hemiaminal formation).

Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable stock for biological assays or synthetic coupling.

Weighing: Accurately weigh 12.62 mg of CAS 1638784-98-1 into a generic glass vial.

Note: The solid may be static; use an antistatic gun if necessary.

Dissolution: Add 10.0 mL of anhydrous DMSO.

Why Anhydrous? Although the lactam is stable, minimizing water prevents potential

hydrolysis over long-term storage (months).

Sonication: Sonicate for 30-60 seconds at ambient temperature. The solution should be clear

and colorless.

Storage: Aliquot into amber vials. Store at -20°C. Stability is >6 months under these

conditions.

Stability & Reactivity Profile
Understanding the degradation pathways is crucial for process chemistry.

Degradation Pathways
Oxidation: The secondary amine is susceptible to N-oxidation by peroxides or air over

prolonged exposure in solution.

Mitigation: Store under Nitrogen/Argon atmosphere.

Hydrolysis: The lactam ring is generally robust but can open under strong acidic reflux (e.g.,

6N HCl, >100°C) or strong alkaline conditions, leading to the amino-acid derivative.

Process Tip: Standard Suzuki or Buchwald couplings (80-100°C, weak base) are safe.
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Visualization: Reactivity & Application Map
The following diagram illustrates how the structural features of the scaffold translate to

medicinal chemistry applications.
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Figure 1: Structural Activity Relationship (SAR) map of the 4,7-Diazaspiro[2.5]octan-6-one
scaffold.

Analytical Methods (HPLC/MS)
For quality control and reaction monitoring, a polar-embedded stationary phase is

recommended to retain this hydrophilic amine.

Recommended Method: Reverse-Phase HPLC
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi

Hydro-RP), 3.5 µm, 4.6 x 100 mm.

Reasoning: Standard C18 may result in poor retention (elution at void volume) due to the

low LogP.

Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate pH 9 for better

peak shape of basic amines).

Mobile Phase B: Acetonitrile.

Gradient: 0% B to 60% B over 10 minutes. (Start at 0% to force retention).
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Detection: UV at 210 nm (Lactam absorption).

MS Mode: ESI Positive (

).

Synthesis & Development Workflow
When using CAS 1638784-98-1 as a building block, the following workflow ensures high yield

and purity.
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Start: Solid CAS 1638784-98-1

QC Check: 1H NMR / LCMS
(Verify Purity >95%)

Solubilization
(DMF or DMSO)

Coupling Reaction
(e.g., SNAr with Aryl Halide)

Workup: Avoid Acidic Wash
(Amine may salt out in water)

Purification: Reverse Phase Prep
(C18, Water/ACN)

Click to download full resolution via product page

Figure 2: Optimal synthetic workflow for incorporating the spiro-lactam scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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